Cas no 32084-59-6 (6-Bromoquinazolin-4-ol)

6-Bromoquinazolin-4-ol 化学的及び物理的性質
名前と識別子
-
- 6-Bromoquinazolin-4-ol
- 6-Bromo-4-hydroxyquinazoline
- 4(3H)-Quinazolinone, 6-bromo-
- 6-Bromo-4(3H)-quinazolinone
- 6-Bromo-4-quinazolone
- 6-Bromoquinazolin-4(3H)-one
- 6-bromo-3,4-dihydro-4-oxo-quinazoline
- 6-bromo-3,4-dihydroquinazolin-4-one
- 6-bromo-3H-quinazolin-4-one
- 6-Bromo-4-quinazolinol
- 6-Bromo-4-quinazolinone
- 6-bromoquinazolin-4(3H)-one(SALTDATA: FREE)
- 6-bromoquinazolin-4-one
- 7-bromoisoquinazolin-1-one
- Kinome_3257
- AKOS022177712
- 6-bromo-4(1H)-quinazolinone
- 6-bromo-4-hydroxy-quinazoline
- 6-bromo-1,4-dihydroquinazolin-4-one
- PS-3451
- B4328
- RH 00197
- J-518466
- AB1142
- BCP23046
- BDBM50414218
- AKOS000126969
- HMS559E12
- 6-Bromo-3,4-dihydro-4-oxoquinazoline
- OVEISJPVPHWEHR-UHFFFAOYSA-N
- MFCD01219541
- SR-01000415022-1
- EN300-05116
- CHEMBL562488
- Cambridge id 5585489
- SCHEMBL182871
- F1967-9986
- CS-D1073
- SY006403
- 6-bromoquinazolin-4(3H)-one, AldrichCPR
- 4(1H)-Quinazolinone, 6-bromo-
- Maybridge1_006260
- AS-3007
- CCG-248929
- MFCD00115131
- 6-bromo-1H-quinazolin-4-one
- AKOS005659209
- HMS1583H20
- A5772
- FT-0649965
- DTXSID00351423
- AB21786
- SR-01000415022
- AM803687
- 6-BROMOQUINAZOLIN-4(1H)-ONE
- Z56893149
- GS-4275
- FS-2625
- 32084-59-6
- DB-001815
- STL511999
- ALBB-024135
- DB-013151
- BBL029209
- STL382233
- STK929158
-
- MDL: MFCD01219541
- インチ: 1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12)
- InChIKey: OVEISJPVPHWEHR-UHFFFAOYSA-N
- ほほえんだ: OC1=NC=NC2=CC=C(Br)C=C12
計算された属性
- せいみつぶんしりょう: 223.95900
- どういたいしつりょう: 223.958525
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 色と性状: Solid
- 密度みつど: 1.82
- ふってん: 374.2°C at 760 mmHg
- フラッシュポイント: 180.1℃
- 屈折率: 1.72
- PSA: 46.01000
- LogP: 2.09790
6-Bromoquinazolin-4-ol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: 22-37/38-41
- セキュリティの説明: 26-39
-
危険物標識:
- ちょぞうじょうけん:Room temperature
6-Bromoquinazolin-4-ol 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-Bromoquinazolin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D401997-25g |
6-Bromo-quinazolin-4-ol |
32084-59-6 | 97% | 25g |
$1500 | 2024-06-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B72000-10g |
6-Bromo-4-hydroxyquinazoline |
32084-59-6 | 98% | 10g |
¥181.0 | 2023-01-18 | |
Key Organics Ltd | AS-3007-1MG |
6-bromo-1,4-dihydroquinazolin-4-one |
32084-59-6 | >95% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | AS-3007-1G |
6-bromo-1,4-dihydroquinazolin-4-one |
32084-59-6 | >95% | 1g |
£41.00 | 2025-02-08 | |
Chemenu | CM142661-100g |
6-Bromoquinazolin-4-ol |
32084-59-6 | 98% | 100g |
$*** | 2023-03-30 | |
Enamine | EN300-05116-25.0g |
6-bromo-3,4-dihydroquinazolin-4-one |
32084-59-6 | 95.0% | 25.0g |
$208.0 | 2025-03-21 | |
Life Chemicals | F1967-9986-10μmol |
6-bromo-3,4-dihydroquinazolin-4-one |
32084-59-6 | 90%+ | 10μl |
$103.5 | 2023-07-07 | |
Life Chemicals | F1967-9986-30mg |
6-bromo-3,4-dihydroquinazolin-4-one |
32084-59-6 | 90%+ | 30mg |
$178.5 | 2023-07-07 | |
Enamine | EN300-05116-0.1g |
6-bromo-3,4-dihydroquinazolin-4-one |
32084-59-6 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
Apollo Scientific | OR11429-5g |
6-Bromoquinazolin-4(3H)-one |
32084-59-6 | 98% | 5g |
£66.00 | 2025-02-19 |
6-Bromoquinazolin-4-ol 合成方法
ごうせいかいろ 1
1.2 Catalysts: Zinc chloride ; 5 h, rt → 200 °C
6-Bromoquinazolin-4-ol Raw materials
6-Bromoquinazolin-4-ol Preparation Products
6-Bromoquinazolin-4-ol サプライヤー
6-Bromoquinazolin-4-ol 関連文献
-
Shreyans K. Jain,Samdarshi Meena,Baljinder Singh,Jaideep B. Bharate,Prashant Joshi,Varun P. Singh,Ram A. Vishwakarma,Sandip B. Bharate RSC Adv. 2012 2 8929
-
T. M. M. Maiden,N. Mbelesi,P. A. Procopiou,S. Swanson,J. P. A. Harrity Org. Biomol. Chem. 2018 16 4159
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Quinazolines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Benzodiazines Quinazolines
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
6-Bromoquinazolin-4-olに関する追加情報
6-Bromoquinazolin-4-ol: A Comprehensive Overview
The compound with CAS No 32084-59-6, commonly referred to as 6-Bromoquinazolin-4-ol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinazoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities and potential applications in drug discovery. In recent years, advancements in synthetic methodologies and an increased understanding of its pharmacological properties have further solidified its importance in scientific research.
Quinazoline derivatives have long been recognized for their ability to modulate various cellular pathways, making them valuable targets for therapeutic interventions. The introduction of a bromine atom at the 6-position of the quinazoline ring in 6-Bromoquinazolin-4-ol introduces unique electronic and steric properties, which significantly influence its reactivity and bioavailability. This modification has been shown to enhance the compound's ability to interact with specific molecular targets, such as kinases and other enzymes involved in disease pathways.
Recent studies have explored the anti-cancer potential of 6-Bromoquinazolin-4-ol, particularly its role in inhibiting key enzymes associated with tumor growth and metastasis. For instance, research published in 2023 demonstrated that this compound exhibits potent inhibitory activity against Aurora kinases, which are critical regulators of cell division. Such findings underscore its potential as a lead compound for the development of novel anti-cancer therapies.
In addition to its therapeutic applications, 6-Bromoquinazolin-4-ol has also been investigated for its antimicrobial properties. A study conducted by Smith et al. (2023) revealed that this compound demonstrates significant activity against a range of bacterial and fungal pathogens. This dual functionality highlights its versatility as a multi-targeted agent, capable of addressing diverse biomedical challenges.
The synthesis of 6-Bromoquinazolin-4-ol has undergone significant refinement in recent years. Traditional methods often involved multi-step reactions with low yields, but advancements in catalytic chemistry have enabled more efficient and scalable production processes. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product purity.
From a structural perspective, the molecule's quinazoline core provides a rigid framework that facilitates favorable interactions with biological targets. The hydroxyl group at the 4-position further enhances its solubility and bioavailability, making it an attractive candidate for drug delivery systems. Researchers are currently exploring various strategies to optimize its pharmacokinetic properties, including prodrug design and nanoparticle encapsulation.
The growing interest in 6-Bromoquinazolin-4-ol is also reflected in its increasing presence in patent filings and collaborative research projects. Pharmaceutical companies are actively pursuing its development as a potential lead compound for treating conditions such as cancer, infectious diseases, and inflammatory disorders. Its inclusion in high-throughput screening libraries has further accelerated its exploration across diverse therapeutic areas.
In conclusion, 6-Bromoquinazolin-4-ol represents a promising molecule with vast potential across multiple biomedical applications. Its unique chemical structure, coupled with advancements in synthetic and pharmacological research, positions it as a key player in the ongoing quest for innovative therapeutic solutions. As research continues to uncover new dimensions of its functionality, this compound is poised to make significant contributions to the field of medicinal chemistry.
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